Tert-butyl 4-amino-3-methylbenzoate
Overview
Description
Mechanism of Action
Target of Action
Tert-butyl 4-amino-3-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 The primary targets of this compound are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For this compound, it is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-methylbenzoate typically involves the esterification of 4-amino-3-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then subjected to rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 4-amino-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
Tert-butyl 4-amino-3-methylbenzoate (TBAM) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties. The compound can be synthesized through various methods, typically involving the reaction of 4-amino-3-methylbenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. This synthesis route ensures high yield and purity of the final product .
Biological Activity
1. Antitumor Activity
Recent studies have highlighted the potential antitumor effects of TBAM. In vitro assays demonstrated that TBAM exhibits cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC) cells. The compound showed an IC50 value lower than 10 µM in these assays, indicating strong potential for further development as an anticancer agent .
2. Mechanism of Action
The biological activity of TBAM is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. It has been shown to activate Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a crucial role in dephosphorylating key signaling molecules such as STAT3 and Akt. This modulation leads to reduced cell proliferation and enhanced apoptosis in cancer cells .
3. Anti-inflammatory Effects
In addition to its antitumor properties, TBAM also exhibits anti-inflammatory activity. Studies suggest that it can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. This property could make TBAM a candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving acute lymphoblastic leukemia (ALL) cell lines, TBAM was tested for its cytotoxic effects. The results indicated that TBAM significantly inhibited cell viability with an IC50 value of approximately 2 µM, showcasing its potential as an effective therapeutic agent against leukemia .
Case Study 2: Inhibition of Inflammation
Another study investigated the anti-inflammatory effects of TBAM in a murine model of inflammation. The compound was administered to mice with induced inflammation, resulting in a notable reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in managing inflammatory conditions .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Acute Lymphoblastic Leukemia (RS4;11) | <2 |
Non-Small Cell Lung Cancer (NCI-H1299) | <10 |
Acute Promyelocytic Leukemia (NB4) | <5 |
Table 2: Inflammatory Marker Reduction by this compound
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
TBAM | 75 | 100 |
Properties
IUPAC Name |
tert-butyl 4-amino-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMIRAQWPTZEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700584 | |
Record name | tert-Butyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934481-43-3 | |
Record name | tert-Butyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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